Cas no 84392-17-6 (2-[4-(trifluoromethyl)phenyl]benzoic acid)

2-[4-(trifluoromethyl)phenyl]benzoic acid structure
84392-17-6 structure
Product Name:2-[4-(trifluoromethyl)phenyl]benzoic acid
Número CAS:84392-17-6
MF:C14H9F3O2
Megavatios:266.215274572372
MDL:MFCD00075353
CID:60692
PubChem ID:55251
Update Time:2025-10-05

2-[4-(trifluoromethyl)phenyl]benzoic acid Propiedades químicas y físicas

Nombre e identificación

    • 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid
    • 4-(Trifluoromethyl)biphenyl-2-carboxylic acid
    • xenalipin
    • RARECHEM AL BO 1014
    • 4'-(TRIFLUOROMETHYL)-2-BIPHENYLCARBOXYLIC ACID
    • 4'-(TRIFLUOROMETHYL)[1,1'-BIPHENYL]-2-CARBOXYLIC ACID
    • 4'-TRIFLUOROMETHYL-BIPHENYL-2-CARBOXYLIC ACID
    • AKOS BAR-0249
    • Xenalipine
    • 4'-(Trifluoromethyl)biphenyl-2-carboxylic acid
    • 2-[4-(trifluoromethyl)phenyl]benzoic acid
    • 4-(Trifluoromethyl)-2'-biphenylcarboxylic acid
    • 4-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid
    • 2-(4-Trifluoromethylphenyl)benzoic acid
    • [1,1'-BIPHENYL]-2-CARBOXYLIC ACID, 4'-(TRIFLUOROMETHYL)-
    • 28W00I603X
    • NCGC00166
    • 4′-(Trifluoromethyl)[1,1′-biphenyl]-2-carboxylic acid (ACI)
    • 4′-(Trifluoromethyl)-2-biphenylcarboxylic acid
    • BW 207U
    • BRD-K99506538-001-03-8
    • 4'-(trifluoromethyl)-1,1'-biphenyl-2carboxylic acid
    • Xenalipin (USAN)
    • 4'-Trifluoromethyl-2-biphenylcarboxylic acid
    • HMS1405M07
    • SCHEMBL133087
    • 4'-(Trifluoromethyl)-2-biphenylcarboxylic acid, 97%
    • (1,1-BIPHENYL)-2-CARBOXYLIC ACID, 4-(TRIFLUOROMETHYL)-
    • 4 inverted exclamation mark -(Trifluoromethyl)biphenyl-2-carboxylic Acid
    • DTXCID8026565
    • NCGC00166227-01
    • Xenalipinum [Latin]
    • 4'-Trifluoromethyl-2-biphenyl carboxylic acid
    • Enamine_004143
    • AB02871
    • SR-01000944798-1
    • 4'-Trifluoromethyl-biphenyl-carboxylic acid
    • 4-'(trifluoromethyl)-1,1'-biphenyl-2-carboxylic acid
    • 4-(TRIFLUOROMETHYL)-2-BIPHENYLCARBOXYLIC ACID
    • 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylicacid
    • 4'-trifluoromethylbiphenyl-2-carboxylic acid
    • (1,1'-Biphenyl)-2-carboxylic acid, 4'-(trifluoromethyl)-
    • SY024670
    • EN300-16990
    • SR-01000944798
    • Xenalipina [Spanish]
    • Tox21_112359
    • AKOS000118885
    • 84392-17-6
    • UNII-28W00I603X
    • Xenalipine [French]
    • CS-0022404
    • XENALIPIN [USAN]
    • T3231
    • Xenalipinum
    • DTXSID0046565
    • Xenalipin [USAN:INN]
    • MFCD00075353
    • NS00122322
    • PS-7314
    • XENALIPIN [INN]
    • J-513908
    • BW-207U
    • BCP19959
    • Q27254352
    • Tox21_112359_1
    • D06336
    • Xenalipina
    • CHEMBL2104509
    • Z56854445
    • HY-34781
    • CAS-84392-17-6
    • NCGC00166227-02
    • 4'-(trifluoromethyl)-1,1'-biphenyl-2-carboxylic acid
    • MDL: MFCD00075353
    • Renchi: 1S/C14H9F3O2/c15-14(16,17)10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(18)19/h1-8H,(H,18,19)
    • Clave inchi: IQOMYCGTGFGDFN-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C(C2C=CC(C(F)(F)F)=CC=2)=CC=CC=1)O
    • Brn: 7577560

Atributos calculados

  • Calidad precisa: 266.05500
  • Masa isotópica única: 266.055464
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 19
  • Cuenta de enlace giratorio: 2
  • Complejidad: 319
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.8
  • Superficie del Polo topológico: 37.3
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: none

Propiedades experimentales

  • Color / forma: 固体
  • Denso: 1.326
  • Punto de fusión: 169.0 to 173.0 deg-C
  • Punto de ebullición: 335.8°C at 760 mmHg
  • Punto de inflamación: 156.9°C
  • PSA: 37.30000
  • Logp: 4.07060
  • Disolución: 未确定

2-[4-(trifluoromethyl)phenyl]benzoic acid Información de Seguridad

  • Símbolo: GHS07
  • Promover:警告
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315-H319
  • Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26-S36/37/39
  • Señalización de mercancías peligrosas: Xi
  • Nivel de peligro:IRRITANT
  • Condiciones de almacenamiento:Sealed in dry,Room Temperature
  • Términos de riesgo:R36/37/38

2-[4-(trifluoromethyl)phenyl]benzoic acid Datos Aduaneros

  • Código HS:2916399090
  • Datos Aduaneros:

    中国海关编码:

    2916399090

    概述:

    2916399090 其他芳香一元羧酸. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 丙烯酸、丙烯酸盐或酯应报明包装

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-[4-(trifluoromethyl)phenyl]benzoic acid PrecioMás >>

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2-[4-(trifluoromethyl)phenyl]benzoic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
The nickel(I) catalyzed coupling of a diarylzinc with an aryl chloride in the synthesis of xenalipin
Eaddy, John F., Organic Preparations and Procedures International, 1995, 27(3), 367-72

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Hydrochloric acid ,  6-Bromobenzothiazole Solvents: Acetonitrile ,  Water ;  24 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
Light-Promoted Chlorine-Radical-Mediated Oxidation of Benzylic C(sp3)-H Bonds utilizing Air as Oxidant
Xu, Ning; et al, Advanced Synthesis & Catalysis, 2023, 365(2), 142-147

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Butyllithium ,  Zinc chloride Solvents: Tetrahydrofuran
1.2 Catalysts: Iodo[4-(trifluoromethyl)phenyl]bis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
1.3 Reagents: Water Solvents: Diethyl ether
1.4 Reagents: Hydrochloric acid
1.5 Reagents: Sodium hydroxide
Referencia
Synthesis of carbon-14 labeled xenalipin, a potential hypolipidemic agent
Hill, John A.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1992, 31(12), 1011-17

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid ,  3-Aminobenzoic acid ,  Quinone Catalysts: Palladium diacetate Solvents: 1,4-Dioxane ;  48 h, 90 °C
2.1 -
Referencia
Suzuki-Miyaura Type Regioselective C-H Arylation of Aromatic Aldehydes by a Transient Directing Strategy
Chao, Bao; et al, Organic Letters, 2023, 25(37), 6823-6829

Métodos de producción 5

Condiciones de reacción
1.1 Solvents: Dichloromethane
1.2 Reagents: Thionyl chloride
1.3 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Butyllithium ,  Zinc chloride Solvents: Tetrahydrofuran
2.2 Catalysts: Iodo[4-(trifluoromethyl)phenyl]bis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
2.3 Reagents: Water Solvents: Diethyl ether
2.4 Reagents: Hydrochloric acid
2.5 Reagents: Sodium hydroxide
Referencia
Synthesis of carbon-14 labeled xenalipin, a potential hypolipidemic agent
Hill, John A.; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 1992, 31(12), 1011-17

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  14 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  rt
Referencia
Vitamin Catalysis: Direct, Photocatalytic Synthesis of Benzocoumarins via (-)-Riboflavin-Mediated Electron Transfer
Morack, Tobias; et al, Organic Letters, 2018, 20(5), 1316-1319

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity
George, Stephen R. D.; et al, Organic & Biomolecular Chemistry, 2015, 13(43), 10745-10750

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ,  Water
Referencia
Suzuki cross-coupling of arylboronic acids mediated by a hydrosoluble Pd(0)/TPPTS catalyst
Dupuis, C.; et al, Tetrahedron Letters, 2001, 42(37), 6523-6526

Métodos de producción 9

Condiciones de reacción
1.1 Catalysts: Palladium diacetate Solvents: Water ;  5 min, rt
1.2 Reagents: Potassium hydroxide ;  1 h, rt → 75 °C; 4 h, 75 °C
Referencia
An improved protocol for ligandless Suzuki-Miyaura coupling in water
Korolev, Dmitrii N.; et al, Tetrahedron Letters, 2006, 47(25), 4225-4229

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Acetonitrile ,  Water ;  rt → 60 °C; overnight, 60 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 50 °C; overnight, 50 °C
Referencia
Transition-Metal-Free Synthesis of Phenanthridinones through Visible-Light-Driven Oxidative C-H Amidation
Usami, Kaoru; et al, European Journal of Organic Chemistry, 2020, 2020(10), 1496-1504

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  2 min, rt
1.2 rt; 12 h, 80 °C
1.3 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 50 °C; 12 h, 50 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  < pH 3
Referencia
Photocatalytic Dehydrogenative Lactonization of 2-Arylbenzoic Acids
Ramirez, Nieves P.; et al, Organic Letters, 2015, 17(18), 4550-4553

Métodos de producción 12

Condiciones de reacción
Referencia
Unveiling the potency of a phenalenyl-based photocatalyst for intramolecular dehydrogenative lactonization
Sen, Partha Pratim; et al, Organic Chemistry Frontiers, 2024, 11(1), 106-112

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  sec-Butyllithium
1.2 Reagents: Titanium ethoxide Solvents: Tetrahydrofuran ;  rt; 1 h, rt → 0 °C
1.3 0.5 h, rt
1.4 Reagents: Oxygen Catalysts: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ,  Cobalt chloride (CoCl2) Solvents: Tetrahydrofuran ;  10 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
Room-temperature cobalt-catalyzed arylation of aromatic acids: overriding the ortho-selectivity via the oxidative assembly of carboxylate and aryl titanate reagents using oxygen
Liu, Kun-Ming; et al, Organic & Biomolecular Chemistry, 2016, 14(5), 1593-1598

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile ,  Water
Referencia
A practical preparation of 2-carboxyphenylboronic acid and its application for the preparation of biaryl-2-carboxylic acids using Suzuki coupling reactions
Tao, Bin; et al, Synthesis, 2002, (8), 1043-1046

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Acetonitrile ,  Water ;  overnight, reflux
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  5 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity
George, Stephen R. D.; et al, Organic & Biomolecular Chemistry, 2015, 13(43), 10745-10750

2-[4-(trifluoromethyl)phenyl]benzoic acid Raw materials

2-[4-(trifluoromethyl)phenyl]benzoic acid Preparation Products

2-[4-(trifluoromethyl)phenyl]benzoic acid Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:84392-17-6)2-[4-(trifluoromethyl)phenyl]benzoic acid
Número de pedido:A840771
Estado del inventario:in Stock
Cantidad:100g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 06:51
Precio ($):186.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:84392-17-6)2-[4-(trifluoromethyl)phenyl]benzoic acid
A840771
Pureza:99%
Cantidad:100g
Precio ($):186.0